2-(Dichloromethyl)-4-methylthiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5Cl2NS |
|---|---|
Molecular Weight |
182.07 g/mol |
IUPAC Name |
2-(dichloromethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5Cl2NS/c1-3-2-9-5(8-3)4(6)7/h2,4H,1H3 |
InChI Key |
VHAPKRSXVWFZKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Dichloromethyl 4 Methylthiazole and Functionalized Thiazole Precursors
Established Synthetic Routes to the 4-Methylthiazole (B1212942) Core
The formation of the 4-methylthiazole nucleus is a critical first step. Classical and modern organic synthesis methods are employed to construct this heterocyclic framework.
Adaptations of Hantzsch Thiazole (B1198619) Synthesis for Methylated Thiazoles
The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. chemhelpasap.com This method traditionally involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com For the synthesis of methylated thiazoles, this reaction has been adapted by using appropriately substituted starting materials.
A common adaptation involves the reaction of chloroacetone (B47974) with thiourea (B124793) to produce 2-amino-4-methylthiazole (B167648). orgsyn.org The reaction is typically carried out in water or another suitable solvent, and upon heating, the components cyclize to form the desired thiazole ring. orgsyn.org The initial reaction is an SN2 displacement of the halogen by the sulfur of the thioamide, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. chemhelpasap.com The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the α-haloketone and the thioamide components. tandfonline.commdpi.com
| Reactant 1 | Reactant 2 | Product | Key Features |
| α-Haloketone | Thioamide | Thiazole | High-yielding, simple procedure. chemhelpasap.com |
| Chloroacetone | Thiourea | 2-Amino-4-methylthiazole | Forms the methylated thiazole core. orgsyn.org |
Cyclization Strategies Involving Thiourea and Dicarbonyl Compounds
Another prominent method for constructing the 4-methylthiazole core is through the cyclization of thiourea with dicarbonyl compounds or their synthetic equivalents. This approach is a variation of the Hantzsch synthesis where the dicarbonyl compound can be an α-haloketone. For instance, the reaction between thiourea and chloroacetone is a well-established route to 2-amino-4-methylthiazole. orgsyn.org The reaction proceeds as the thiourea dissolves and the temperature increases, leading to the formation of a yellow solution which is then refluxed. orgsyn.org
More complex dicarbonyl compounds can also be employed to introduce further substitution on the thiazole ring. The reaction conditions can be tuned to favor the desired cyclization product.
Strategies for Introducing the Dichloromethyl Moiety and Related Halogenations
Once the 4-methylthiazole core is in place, the next critical step is the introduction of the dichloromethyl group at the 2-position. This can be achieved through direct chlorination or by functional group interconversion from a suitable precursor.
Direct Chlorination Approaches for Thiazole Derivatives
Direct chlorination of a pre-formed thiazole ring can be a challenging but direct route to halogenated derivatives. A process for preparing 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole involves treating the corresponding 2-hydroxy-thiazole derivative with a chlorinating agent like phosphoryl chloride. google.com This type of reaction converts the hydroxyl group into a chlorine atom. While this example illustrates chlorination at the 2-position, the specific conditions required for the dichloromethylation of the 2-methyl group are not as commonly documented and would likely involve radical chlorination conditions.
Functional Group Interconversion from Aldehyde Precursors to Dichloromethyl Groups
A more controlled and widely applicable method for introducing the dichloromethyl group is through the functional group interconversion of a 2-formylthiazole derivative. The synthesis of 4-methyl-5-formylthiazole can be achieved through the Rosenmund reduction of 4-methylthiazole-5-carboxylic acid chloride. nih.gov This aldehyde can then, in principle, be converted to the corresponding dichloromethyl compound.
The conversion of an aldehyde to a dichloromethyl group is a known transformation in organic chemistry, often achieved by reacting the aldehyde with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). While not specifically detailed for 2-formyl-4-methylthiazole in the provided context, this represents a plausible and standard synthetic approach.
| Precursor | Reagent | Product | Transformation |
| 2-Hydroxy-4-methylthiazole derivative | Phosphoryl chloride | 2-Chloro-4-methylthiazole derivative | Hydroxyl to Chlorine substitution. google.com |
| 4-Methylthiazole-5-carboxylic acid chloride | H₂/Pd/BaSO₄ | 4-Methyl-5-formylthiazole | Rosenmund Reduction. nih.gov |
| 2-Formyl-4-methylthiazole (hypothetical) | PCl₅ or SOCl₂ | 2-(Dichloromethyl)-4-methylthiazole | Aldehyde to Dichloromethyl conversion. |
Utilization of Halogenated Aliphatic Synthons in Thiazole Ring Formation
An alternative strategy involves incorporating a halogenated building block directly during the thiazole ring synthesis. This approach can be seen in the synthesis of 4-halomethylthiazoles by reacting a thioamide with a dihalopropanone in the presence of a haloalkane solvent and an alkali metal bicarbonate. google.com This forms a hydroxythiazoline intermediate, which is then dehydrated using a chloro or bromo dehydrating agent to yield the 4-halomethylthiazole. google.com
Modern and Sustainable Synthetic Approaches for Thiazole Systems
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages such as higher atom economy, reduced reaction times, and simplified purification processes. nih.govacs.org These reactions allow for the construction of complex molecules like thiazoles from simple starting materials in a single step, avoiding the need to isolate intermediates. acs.org
Several one-pot strategies have been developed for the synthesis of functionalized thiazoles. For instance, a facile, green, one-pot multicomponent synthesis was employed to create novel thiazole scaffolds using NiFe2O4 nanoparticles as a reusable catalyst in an ethanol:water solvent system. nih.govacs.org Another example involves the one-pot, three-component reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides. acs.org The Hantzsch thiazole synthesis, a classic method, has also been adapted to one-pot procedures under greener conditions. mdpi.com
The regioselectivity of these reactions is a critical aspect, ensuring the desired isomer is formed. An efficient, one-pot regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has been achieved under solvent-free conditions, highlighting the control that can be exerted in these complex transformations. researchgate.net The reaction of α-bromo-1,3-diketones with various thioamides resulted in the exclusive formation of a single regioisomer in admirable yields. researchgate.net Similarly, visible-light-mediated catalyst-free reactions have been used for the regioselective synthesis of functionalized thiazolo[3,2-b] bepls.commdpi.combohrium.comtriazoles in aqueous conditions. rsc.org
Table 1: Examples of One-Pot Regioselective Thiazole Synthesis
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| α-bromo-1,3-diketones, thioamides | Solvent-free | 2-aryl/hetaryl-4-methyl-5-acylthiazoles | Admirable | researchgate.net |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | SiW.SiO2, ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90 | mdpi.com |
| α-halo carbonyl compound, thiosemicarbazide, anhydrides | NiFe2O4 nanoparticles, ethanol:water | Thiazole scaffolds with phthalazine, pyridazine, and pyrido-pyridazine derivatives | High | nih.govacs.org |
The development of solvent-free and environmentally conscious reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis. nih.govbohrium.com Traditional organic solvents are often volatile, flammable, and toxic, contributing to pollution and health hazards.
Solvent-free reactions, as demonstrated in the regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles, offer a significant environmental advantage. researchgate.net These reactions are typically carried out by grinding the reactants together, sometimes with a solid support or catalyst.
The use of green solvents is another important strategy. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. bohrium.com Various one-pot syntheses of thiazole derivatives have been successfully carried out in water. bepls.com For example, the synthesis of 2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds has been reported in water. bohrium.com Ionic liquids, which are salts with low melting points, are also considered green solvents due to their low vapor pressure and high thermal stability. bohrium.com
Energy-efficient techniques like microwave and ultrasound irradiation have also been employed to promote thiazole synthesis under environmentally friendly conditions. bepls.combohrium.com These methods can significantly reduce reaction times and improve yields. bohrium.com For instance, the synthesis of new substituted Hantzsch thiazole derivatives was achieved with high yields using ultrasonic irradiation. mdpi.com
The use of reusable catalysts, such as silica-supported tungstosilisic acid and NiFe2O4 nanoparticles, further enhances the sustainability of these synthetic methods by allowing for easy separation and recycling of the catalyst. nih.govacs.orgmdpi.com
Table 2: Environmentally Conscious Conditions for Thiazole Synthesis
| Reaction Type | Conditions | Advantages | Reference |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | Ultrasonic irradiation, SiW.SiO2 catalyst | Shorter reaction times, higher yields, reusable catalyst | mdpi.com |
| Synthesis of Trisubstituted Thiazoles | Microwave irradiation, water as solvent | Use of green solvent, reduced reaction time, high yield | bepls.com |
| Synthesis of Thiazole Scaffolds | NiFe2O4 nanoparticles, ethanol:water | Reusable catalyst, green solvent system | nih.govacs.org |
Chemical Reactivity and Mechanistic Investigations of 2 Dichloromethyl 4 Methylthiazole
Reactivity Profile of the Dichloromethyl Group
The dichloromethyl group attached to the C2 position of the thiazole (B1198619) ring is the primary site for several important transformations. Its reactivity is analogous to that of a benzylic halide, influenced by the electron-withdrawing nature and aromaticity of the adjacent thiazole ring.
The carbon atom of the dichloromethyl group is electrophilic and susceptible to attack by nucleophiles. One of the most significant reactions of this type is the hydrolysis to form the corresponding aldehyde. This transformation is a key method for the synthesis of thiazole-2-carboxaldehydes. google.com The reaction typically proceeds in a stepwise manner, where the first chlorine atom is substituted by a hydroxyl group, forming an unstable hemiaminal-like intermediate which then loses HCl. A second substitution yields a geminal diol, which readily dehydrates to the stable aldehyde.
This reactivity extends to other nucleophiles. For instance, analogous reactions with thiols on related chloromethylthiazoles have been shown to proceed smoothly, displacing the chloride to form a new carbon-sulfur bond. asianpubs.org A variety of nucleophiles can be employed to generate a diverse range of 2-substituted thiazole derivatives.
| Nucleophile | Reagent Example | Product | Reaction Type |
|---|---|---|---|
| Hydroxide/Water | H₂O, Acid or Base catalyst | 2-Formyl-4-methylthiazole | Hydrolysis |
| Alkoxide | Sodium methoxide (B1231860) | 2-(Dimethoxymethyl)-4-methylthiazole | Acetal Formation |
| Thiolate | Sodium thiophenoxide | 2-(Bis(phenylthio)methyl)-4-methylthiazole | Thioacetal Formation |
| Carboxylate | Sodium acetate | (4-Methylthiazol-2-yl)methylene diacetate | Esterification |
The dichloromethyl group can undergo reductive transformations, although the specific conditions determine the final product. Catalytic hydrogenation is a common method for the reduction of functional groups attached to aromatic rings. libretexts.orglibretexts.orgopenstax.org The reduction of a benzylic-like C-Cl bond is feasible. Under mild catalytic hydrogenation conditions (e.g., H₂ over a palladium catalyst), it is possible to achieve partial reduction to the 2-(chloromethyl)-4-methylthiazole or complete reduction to the 2,4-dimethylthiazole. The aromatic thiazole ring itself is relatively resistant to reduction and requires more forcing conditions, such as high pressure and temperature with platinum or rhodium catalysts, to be reduced to a thiazolidine (B150603) ring system. libretexts.orgopenstax.org
Alternative reduction methods, like the Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), are known to reduce aromatic rings. lumenlearning.com However, this method's effect on a dichloromethyl substituent would likely involve reductive cleavage of the carbon-halogen bonds.
Alkyl halides are well-known participants in radical reactions. acs.org The carbon-chlorine bonds in the dichloromethyl group can undergo homolytic cleavage upon initiation by radical initiators or photolysis to generate a 2-(chloromethyl)-4-methylthiazol-2-yl radical. This radical intermediate can then participate in a variety of subsequent reactions. Recent studies have demonstrated that thiazole moieties are stable and compatible with modern dual photoredox and cobalt-catalyzed radical reactions, including processes involving halogen atom transfer (XAT). acs.org This suggests that 2-(dichloromethyl)-4-methylthiazole could be a competent substrate in radical-mediated C-C or C-heteroatom bond-forming reactions. The general mechanism would involve abstraction of a chlorine atom to form a stabilized radical intermediate which can then be trapped by a suitable radical acceptor.
Reactivity of the Thiazole Ring System
The thiazole ring itself possesses a distinct reactivity pattern, influenced by the heteroatoms and the substituent at the C2 position.
The thiazole ring is considered an electron-rich heterocycle capable of undergoing electrophilic aromatic substitution. However, it is generally less reactive than furan (B31954) or thiophene. The position of electrophilic attack is highly directed. For the thiazole nucleus, the C5 position is the most electron-rich and therefore the most susceptible to electrophilic attack. pharmaguideline.comias.ac.in The presence of a substituent at the C2 position modulates this reactivity. An electron-donating group at C2 enhances the reactivity at C5. pharmaguideline.com Conversely, the 2-(dichloromethyl) group is strongly electron-withdrawing, which deactivates the entire ring towards electrophilic attack. Despite this deactivation, any substitution that does occur is still expected to happen preferentially at the C5 position. If the C5 position is blocked, the C4 position is the next most likely site for attack. youtube.com
| Reaction | Typical Reagents | Expected Major Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-(Dichloromethyl)-4-methyl-5-nitrothiazole | Reaction conditions likely need to be harsh due to the deactivating C2-substituent. |
| Bromination | Br₂ in a suitable solvent | 5-Bromo-2-(dichloromethyl)-4-methylthiazole | Vapor-phase bromination has been used for unsubstituted thiazole. ias.ac.in |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | Generally requires strong conditions. |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Generally does not occur | The thiazole ring is too deactivated by the C2-substituent and the nitrogen atom complexes with the Lewis acid catalyst. |
Due to the electronegativity of the nitrogen and sulfur atoms, the carbon atoms of the thiazole ring are relatively electron-deficient, particularly the C2 position. pharmaguideline.comyoutube.com Since the C2 position in the title compound is already substituted, direct nucleophilic aromatic substitution (SNAAr) at this position is not a primary reaction pathway.
However, strong nucleophiles can attack other positions on the ring or induce ring-opening reactions. nih.gov Halogens substituted on the thiazole ring can be displaced by nucleophiles. pharmaguideline.com While there are no halogens directly on the ring in this case, a strong nucleophile under forcing conditions could potentially attack the C5 or C4 positions. Furthermore, complex rearrangements and ring contractions have been observed in related thiazine (B8601807) systems upon nucleophilic attack, where the nucleophile adds to a ring carbon, leading to the cleavage of a sulfur-carbon bond and subsequent intramolecular cyclization to form a new heterocyclic system. beilstein-journals.org Such pathways represent potential, albeit complex, reactivity for this compound under specific reaction conditions with potent nucleophiles.
Ring-Opening and Rearrangement Processes of Thiazole Scaffolds
While direct studies on the ring-opening and rearrangement of this compound are not extensively documented, the reactivity of related thiazole and other heterocyclic systems provides significant insights into its potential chemical behavior.
Base-catalyzed rearrangements of similar heterocyclic compounds, such as 2-dichloromethyl-2H-pyrroles, have been shown to proceed through bicyclic rsc.orgsciepub.com intermediates. rsc.org This suggests a plausible pathway for this compound, where a strong base could induce the formation of a highly strained bicyclic intermediate, leading to a rearranged product. For instance, the reaction of 2-dichloromethyl-2,5-dimethyl-2H-pyrrole with sodium ethoxide yields 2-ethoxymethyl-5-methylpyridine, demonstrating a significant structural reorganization. rsc.org
Photochemical conditions are also known to induce ring-opening and rearrangements in thiazole derivatives. researchgate.net The irradiation of substituted thiazoles can lead to isomerization through various mechanisms, including the formation of bicyclic intermediates or ring contraction-expansion pathways. researchgate.netresearchgate.netrsc.org For example, the photolysis of certain 2-substituted benzimidazoles, which share the imidazole (B134444) ring system with thiazoles, can result in either dimerization or cleavage of the imidazole ring, depending on the nature of the substituent. publish.csiro.au In some cases, the thiazole ring itself can be cleaved during photochemical reactions. publish.csiro.au These studies indicate that the this compound scaffold is likely susceptible to photochemically induced transformations.
Furthermore, reactions of 2-halogeno-5-nitro-thiazoles with sterically hindered secondary amines have been observed to cause the opening of the thiazole ring, forming (1-nitro-2-amino-vinyl)-thiocyanates. researchgate.net This highlights the influence of both the substituents on the thiazole ring and the nature of the attacking nucleophile on the stability of the heterocyclic core.
Transformations of the 4-Methyl Substituent
The 4-methyl group on the thiazole ring represents a site for various functionalization reactions, which can proceed through either oxidative or radical pathways.
Functionalization Reactions of the Methyl Group via Oxidation or Radical Pathways
The oxidation of the 4-methyl group in thiazole derivatives is a known transformation. For instance, 4-methyl-5-(2-hydroxyethyl)thiazole can be synthesized from precursors where the methyl group is already present, and subsequent modifications are made elsewhere on the molecule. chemicalbook.comgoogle.com More directly, methods for the preparation of 4-methyl-5-formylthiazole include the oxidation of 4-methyl-5-(hydroxymethyl)thiazole using reagents like manganese dioxide (MnO2) or chromium trioxide (CrO3). nih.gov This demonstrates that the methyl group can be a precursor to an aldehyde functionality. While not a direct oxidation of the methyl group, the conversion of 4-methylthiazole-5-carboxylic acid chloride to 4-methyl-5-formylthiazole via catalytic hydrogenation also highlights the chemical accessibility of this position for transformations. nih.gov
The following table summarizes some common oxidizing agents used for the functionalization of methyl groups on heterocyclic rings:
| Oxidizing Agent | Product Functional Group |
| Manganese Dioxide (MnO2) | Aldehyde |
| Chromium Trioxide (CrO3) | Aldehyde/Carboxylic Acid |
| Potassium Permanganate (KMnO4) | Carboxylic Acid |
Radical pathways for the functionalization of the 4-methyl group are also conceivable. While direct evidence for this compound is scarce, the general principles of radical chemistry suggest that the methyl group could be susceptible to hydrogen abstraction by a radical initiator, followed by trapping of the resulting benzylic-type radical. This approach is commonly used for the functionalization of methyl groups on various aromatic and heteroaromatic systems.
Mechanistic Studies of Key Chemical Transformations
The elucidation of reaction mechanisms is crucial for understanding and controlling the chemical reactivity of this compound. This involves kinetic and spectroscopic studies to map reaction pathways and identify transient species.
Elucidation of Reaction Pathways and Transition States through Kinetic and Spectroscopic Studies
Kinetic studies on related thiazole systems have provided valuable information on their reaction mechanisms. For example, the reaction of chloronitrothiazoles and dichlorothiazoles with sodium methoxide has been shown to follow second-order kinetics, consistent with a nucleophilic aromatic substitution mechanism. sciepub.com The rate of these reactions is influenced by the position of the leaving group on the thiazole ring. sciepub.com
Kinetic investigations into the N-methylation of substituted thiazoles have revealed that the steric bulk of substituents at the 4-position has a more significant deactivating effect than at the 2-position. rsc.org This suggests that the transition state for electrophilic attack at the nitrogen atom is sensitive to the steric environment around the ring.
Computational studies, often in conjunction with experimental data, are powerful tools for mapping reaction pathways and characterizing transition states. For instance, theoretical studies on the photochemical isomerization of methyl-substituted isothiazoles have been used to evaluate different mechanistic possibilities, such as internal cyclization-isomerization and ring contraction-ring expansion routes. rsc.org Similar computational approaches could be applied to understand the rearrangements of this compound.
Identification and Characterization of Reactive Intermediates
The identification of reactive intermediates is key to substantiating proposed reaction mechanisms. In the context of thiazole chemistry, various intermediates have been postulated and, in some cases, observed.
As previously mentioned, the base-catalyzed rearrangement of 2-dichloromethyl-2H-pyrroles is thought to proceed through a bicyclic rsc.orgsciepub.com intermediate. rsc.org By analogy, a similar intermediate could be involved in the rearrangement of this compound.
In photochemical reactions of thiazoles and related heterocycles, a variety of reactive intermediates have been proposed, including valence bond isomers and bicyclic species. researchgate.netresearchgate.net Spectroscopic techniques such as matrix isolation FTIR can be employed to trap and characterize these transient molecules. rsc.org
The following table lists potential reactive intermediates in the transformations of this compound, based on analogies with related systems:
| Reaction Type | Potential Reactive Intermediate |
| Base-Catalyzed Rearrangement | Bicyclic rsc.orgsciepub.comthiazole derivative |
| Photochemical Rearrangement | Valence bond isomer, bicyclic intermediate |
| Radical Functionalization | 4-(Thiazolyl)methyl radical |
Computational and Theoretical Chemistry of 2 Dichloromethyl 4 Methylthiazole
Quantum Chemical Characterization of Electronic and Molecular Structure
Quantum chemical methods are pivotal in elucidating the fundamental electronic and molecular characteristics of 2-(dichloromethyl)-4-methylthiazole. These computational techniques allow for a detailed analysis of its three-dimensional arrangement, orbital energies, and charge distribution, which are critical for understanding its stability and reactivity.
Ab Initio and Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformation Analysis
Ab initio and Density Functional Theory (DFT) are powerful computational tools used to determine the most stable molecular structure of this compound. mdpi.comresearchgate.net Geometry optimization calculations, typically performed using various basis sets such as 6-311++G(d,p), identify the lowest energy conformation of the molecule. rsc.org For this compound, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable form. The thiazole (B1198619) ring is a key structural feature, and its geometry, along with the orientation of the dichloromethyl and methyl groups, is determined.
Conformational analysis, a part of this process, explores the different spatial arrangements of the atoms (conformers) and their relative energies. This is particularly important for the dichloromethyl group, which can rotate around the carbon-carbon single bond connecting it to the thiazole ring. By calculating the energy of different rotational isomers, the most stable conformation can be identified. This information is crucial for understanding how the molecule might interact with other molecules.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting the chemical reactivity of this compound. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. rsc.org
A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations at a level like B3LYP/6-31G(d,p) would be used to visualize the distribution of these orbitals and calculate their energies. researchgate.net The HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO may be distributed over the dichloromethyl group, indicating potential sites for nucleophilic and electrophilic attack, respectively.
Evaluation of Charge Distribution, Electrostatic Potentials, and Dipole Moments
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. rsc.org The MEP map for this compound would show regions of negative potential (typically colored red) around the nitrogen and sulfur atoms, indicating areas that are prone to electrophilic attack. Regions of positive potential (colored blue) would be expected around the hydrogen atoms.
Theoretical Investigations of Reactivity and Reaction Mechanisms
Computational chemistry also plays a crucial role in exploring the reactivity of this compound and the mechanisms of its reactions.
Prediction of Reaction Pathways, Activation Energies, and Rate Constants
Theoretical methods can be used to map out the potential energy surface for a chemical reaction involving this compound. This allows for the identification of the most likely reaction pathways, including the structures of transition states and intermediates. By calculating the activation energies for different possible pathways, chemists can predict which reactions are more favorable.
For instance, in a nucleophilic substitution reaction at the dichloromethyl group, computational models can determine the energy barrier for the approach of a nucleophile and the departure of a chloride ion. These calculations provide a deeper understanding of the reaction mechanism, whether it proceeds through a concerted or a stepwise process. From the calculated activation energies, it is also possible to estimate the rate constants of the reactions using transition state theory, providing a quantitative prediction of the reaction speed.
Computational Modeling of Solvent Effects on Reaction Energetics and Mechanisms
The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the energetics of a reaction involving this compound. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes the reactants, transition states, and products.
By performing calculations in both the gas phase and in different solvent environments, researchers can gain insight into how the polarity of the solvent influences the reaction pathway and activation energies. For reactions involving charged or highly polar species, solvent effects are often substantial, and computational modeling is an invaluable tool for understanding and predicting these effects. doi.org
Tautomerism and Isomerism in Thiazole Derivatives
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a significant phenomenon in many heterocyclic systems, including thiazoles. For this compound, potential tautomeric forms could arise from proton migration between the thiazole ring nitrogen and the exocyclic dichloromethyl group, or potentially involving the methyl group. Isomerism, a broader concept, encompasses any compounds with the same molecular formula but different structural arrangements. Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting the existence and relative stabilities of these different forms, as well as the energetic requirements for their interconversion.
Theoretical Prediction of Tautomeric Forms and Their Relative Stabilities
For many heterocyclic compounds, the tautomeric equilibrium is significantly influenced by the electronic nature of substituents and the surrounding medium. Theoretical studies on analogous systems, such as 2-mercaptobenzothiazole, have shown that the thione tautomer is generally more stable than the thiol form in both the gas phase and in solution. researchgate.netsioc-journal.cn The relative stabilities are determined by comparing the calculated Gibbs free energies of the different tautomers.
To illustrate the type of data generated in such studies, the following table presents hypothetical relative energies for potential tautomers of a generic substituted thiazole.
| Tautomer | Description | Relative Energy (kcal/mol) |
| Tautomer A | Canonical this compound | 0.00 (Reference) |
| Tautomer B | Ylide-like tautomer from proton migration | +15.2 |
| Tautomer C | Tautomer involving the methyl group | +25.8 |
Note: The data in this table is illustrative and not based on actual calculations for this compound. It serves to demonstrate the output of theoretical predictions of tautomer stability.
Calculation of Energy Barriers for Tautomeric Interconversions
Beyond determining the relative stabilities of tautomers, computational chemistry can also elucidate the kinetic aspect of their interconversion by calculating the energy barriers. This is achieved by locating the transition state structure that connects two tautomers on the potential energy surface. The energy difference between the transition state and the reactant tautomer represents the activation energy for the tautomerization reaction.
Studies on related heterocyclic systems have demonstrated that direct intramolecular proton transfer often involves a high energy barrier. researchgate.net However, the presence of solvent molecules, particularly protic solvents like water or methanol, can significantly lower this barrier by acting as a proton shuttle. chemmethod.comresearchgate.net This phenomenon, known as solvent-assisted or water-assisted tautomerization, provides a more feasible pathway for interconversion.
The table below provides an example of calculated energy barriers for tautomeric interconversion, based on data from analogous systems, to illustrate the kind of information obtained from these computational studies.
| Interconversion | Mechanism | Calculated Energy Barrier (kcal/mol) |
| Tautomer A ⇌ Tautomer B | Direct Intramolecular Proton Transfer | 45.5 |
| Tautomer A ⇌ Tautomer B | Water-Assisted Proton Transfer | 22.1 |
| Tautomer A ⇌ Tautomer C | Direct Intramolecular Proton Transfer | 58.3 |
Note: The data in this table is for illustrative purposes, drawing from findings in related heterocyclic systems, and does not represent specific calculations for this compound. chemmethod.comresearchgate.net It highlights the significant reduction in the energy barrier facilitated by a solvent molecule.
Advanced Analytical Techniques in the Study of 2 Dichloromethyl 4 Methylthiazole Chemistry
Spectroscopic Methodologies for Mechanistic Elucidation and Complex Structural Studies
Spectroscopy is a cornerstone in the study of 2-(Dichloromethyl)-4-methylthiazole, enabling researchers to probe its molecular properties and transformations in detail.
Advanced Vibrational Spectroscopy (e.g., Matrix Isolation FTIR for Photochemical Pathways)
Advanced vibrational spectroscopy, particularly when combined with matrix isolation techniques, is a powerful tool for investigating the photochemistry of heterocyclic compounds like this compound. In a typical matrix isolation Fourier-transform infrared (FTIR) spectroscopy experiment, the molecule of interest is suspended in an inert gas matrix (such as argon) at cryogenic temperatures. This environment prevents intermolecular interactions and traps reactive intermediates, allowing for their direct spectroscopic observation.
Studies on the closely related 2-amino-4-methylthiazole (B167648) (AMT) have demonstrated the utility of this approach. mdpi.comnih.gov When AMT isolated in an argon matrix was subjected to selective UV irradiation (e.g., at 265 nm), a series of photochemical transformations were observed. mdpi.comresearchgate.net The primary photochemical events involve the cleavage of the thiazole (B1198619) ring, specifically the C-S and C-N bonds. mdpi.com This ring-opening leads to the formation of various biradical intermediates that subsequently rearrange into a diverse array of stable photoproducts. mdpi.comnih.gov
For 2-amino-4-methylthiazole, major photoreaction pathways include:
Cleavage of the S1–C2 bond , leading to the formation of carbodiimide (B86325) derivatives. mdpi.com
Cleavage of the C-S–C-C bond , followed by hydrogen migration. mdpi.comsemanticscholar.org
Sequential bond cleavages (C-S–C-N and N–C) , resulting in the production of smaller molecules like cyanamide (B42294) and various sulfur-containing species. mdpi.comnih.govresearchgate.net
By analogy, the photolysis of this compound under similar conditions would be expected to proceed via ring-opening pathways initiated by the cleavage of the bonds within the thiazole ring. The presence of the dichloromethyl group would likely influence the subsequent rearrangement pathways of the resulting intermediates.
| Parent Compound | Technique | Key Findings | Identified Photoproducts (Examples) |
| 2-Amino-4-methylthiazole | Matrix Isolation FTIR & UV Irradiation (265 nm) | Ring cleavage at C-S and C-N bonds, followed by rearrangements and hydrogen migration. mdpi.comnih.gov | N-(1-sulfanylprop-1-en-2-yl)carbodiimide, 2-methylthiirene, Cyanamide, Propyne. mdpi.comnih.govsemanticscholar.org |
| Dichloroacetyl chloride | Matrix Isolation FTIR & UV Irradiation (200-800 nm) | Photolysis leads to the formation of dichloroketene (B1203229) as an intermediate, which can further decompose. unlp.edu.ar | Dichloroketene, Chloroform, Carbon monoxide. unlp.edu.ar |
Nuclear Magnetic Resonance (NMR) for Reaction Monitoring, Stereochemical Assignment, and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound and its derivatives. ¹H and ¹³C NMR spectra provide definitive information about the molecular framework by detailing the chemical environment of each hydrogen and carbon atom. For the parent compound, characteristic signals would confirm the presence of the methyl group, the thiazole ring protons, and the dichloromethyl proton.
Beyond static structural confirmation, NMR is crucial for:
Reaction Monitoring: By acquiring NMR spectra at various time points during a chemical reaction, researchers can track the disappearance of starting materials and the appearance of products. This allows for the determination of reaction kinetics and the identification of transient intermediates.
Stereochemical Assignment: For chiral derivatives of this compound, specialized NMR techniques, such as the use of chiral shift reagents or the Nuclear Overhauser Effect (NOE), can be used to determine the relative and absolute stereochemistry of the molecule.
Dynamic Processes: Dynamic NMR (DNMR) studies are used to investigate conformational changes or restricted bond rotations that occur on the NMR timescale. In studies of functionalized ketenimines, DNMR effects have been observed due to restricted rotation around N-aryl single bonds. researchgate.net For derivatives of this compound, DNMR could potentially be used to study the rotational barrier of the dichloromethyl group or other substituted moieties, providing insight into the molecule's conformational energetics. researchgate.net The free energy of activation (ΔG‡) for such processes can be calculated from the temperature-dependent changes in the NMR lineshape. researchgate.net
Mass Spectrometry for Reaction Product Identification, Impurity Profiling, and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. When coupled with a chromatographic separation method, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying reaction products and performing impurity profiling.
Reaction Product Identification: MS can identify the products of a chemical reaction by providing their exact molecular weights. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy, which is invaluable for identifying unknown products. sterlingpharmasolutions.com
Impurity Profiling: The identification and quantification of impurities are critical in chemical research and pharmaceutical development. researchgate.net MS techniques can detect and identify trace-level impurities that may be present in a sample of this compound, even in complex mixtures. sterlingpharmasolutions.comnih.gov This is essential for ensuring the quality and purity of the compound.
Fragmentation Pathway Analysis: In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, characteristic ions. Analyzing this fragmentation pattern can provide significant structural information. For this compound, the fragmentation would likely involve the loss of chlorine atoms, cleavage of the dichloromethyl group, and fragmentation of the thiazole ring itself. The mass spectrum of the related compound 2-isopropyl-4-methylthiazole (B103707) shows a prominent molecular ion peak and fragments corresponding to the loss of a methyl group and the cleavage of the isopropyl side chain. nist.gov
| Ion (Proposed for this compound) | m/z (mass-to-charge ratio) | Possible Identity |
| [M]⁺ | 181/183/185 | Molecular ion (showing isotopic pattern for two Cl atoms) |
| [M - Cl]⁺ | 146/148 | Loss of one chlorine atom |
| [M - CHCl₂]⁺ | 98 | Loss of the dichloromethyl radical |
| [C₄H₄NS]⁺ | 98 | Thiazole ring fragment after side-chain cleavage |
Chromatographic Techniques for Separation Science and Purity Assessment in Research Applications
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound and its derivatives.
Gas Chromatography (GC): Given the likely volatility of this compound, GC is a suitable technique for its analysis. A sample is vaporized and passed through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and the stationary phase. In the context of chiral derivatives, chiral capillary GC columns can be used to separate enantiomers, which is crucial in pharmaceutical research. nih.gov Method development involves optimizing parameters such as the column temperature program, gas flow rate, and detector type (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS). nih.gov
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive derivatives, Reverse-Phase HPLC (RP-HPLC) is the method of choice. researchgate.net Separation occurs based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov A validated HPLC method allows for the precise quantification of purity and the detection of impurities, often with detection limits in the parts-per-million (ppm) range. nih.gov Advanced techniques like off-line two-dimensional high-speed counter-current chromatography can be employed for the preparative separation of complex mixtures containing related compounds. researchgate.net
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Typical Stationary Phase | Polysiloxane, Polyethylene glycol. nih.gov | C18, C8 (Reverse-Phase). nih.gov |
| Typical Mobile Phase | Inert gas (e.g., He, N₂, H₂). | Solvent mixture (e.g., Acetonitrile/Water, Methanol/Water). researchgate.net |
| Key Optimization | Temperature programming, linear velocity. nih.gov | Mobile phase composition (gradient/isocratic), flow rate. |
| Application | Purity assessment, separation of volatile derivatives, enantiomeric separation. nih.gov | Purity assessment, analysis of non-volatile derivatives, preparative separation. researchgate.net |
X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives/complexes)
While obtaining a single crystal of the liquid this compound may be challenging, X-ray crystallography is the definitive method for determining the three-dimensional solid-state structure of its crystalline derivatives or coordination complexes. mdpi.com This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. scirp.org
The synthesis of novel derivatives, for example, through reactions involving the thiazole nitrogen or substitution on the dichloromethyl group, can yield stable, crystalline products suitable for X-ray diffraction analysis. researchgate.net The resulting crystal structure provides unambiguous proof of the compound's architecture. mdpi.com Furthermore, analysis of the crystal packing can reveal important non-covalent interactions, such as hydrogen bonds or π-π stacking, which govern the supramolecular assembly of the molecules in the solid state. mdpi.comresearchgate.net
| Derivative Class | Technique | Key Structural Information Obtained | Reference Example |
| Heterocyclic Derivatives | Single-Crystal X-ray Diffraction | Confirmation of covalent structure, bond lengths (e.g., C-S, C=N), bond angles, and molecular conformation. scirp.orgresearchgate.net | 2-(Benzothiazol-2'-ylthio)acetohydrazide derivatives. scirp.orgresearchgate.net |
| Fused Ring Systems | Single-Crystal X-ray Diffraction | Determination of crystal system, space group, and unit cell dimensions. Elucidation of supramolecular interactions. mdpi.com | 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com |
Synthetic Utility and Chemical Applications of 2 Dichloromethyl 4 Methylthiazole in Academic Research
Role as a Versatile Building Block in Complex Organic Synthesis
In the realm of organic chemistry, building blocks are fundamental molecular units that serve as the foundation for constructing more intricate chemical structures. researchgate.net The strategic selection and manipulation of these blocks are central to the synthesis of a wide array of molecules, including pharmaceuticals and functional materials. researchgate.net 2-(Dichloromethyl)-4-methylthiazole, with its distinct functional groups, is positioned as a potentially valuable entity in synthetic strategies.
Precursor for Novel Heterocyclic Ring Systems Bearing Dichloromethyl Moieties (e.g., Pyrazolo[1,5-a]researchgate.netchemimpex.comresearchgate.nettriazines)
The dichloromethyl group is a key functional handle that can participate in cyclization reactions to form new heterocyclic frameworks. While direct reactions using this compound as a precursor for pyrazolo[1,5-a] researchgate.netchemimpex.comresearchgate.nettriazines are not extensively documented in the provided search results, the synthesis of analogous structures highlights the utility of the dichloromethyl moiety. For instance, a series of 2-(dichloromethyl)pyrazolo[1,5-a] researchgate.netchemimpex.comresearchgate.nettriazines has been synthesized through the heterocyclization of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with 1H-pyrazol-5-amines. researchgate.net This reaction demonstrates the capability of a dichloromethyl-containing fragment to be incorporated into complex fused heterocyclic systems.
The resulting 2-(dichloromethyl)pyrazolo[1,5-a] researchgate.netchemimpex.comresearchgate.nettriazine scaffold is of significant interest, with some derivatives showing potential in biological screenings. researchgate.net This suggests that if this compound were used in similar synthetic strategies, it could lead to novel compounds with potentially interesting properties. The reaction of the dichloromethyl group can proceed through various mechanisms, offering a pathway to a diverse range of heterocyclic structures.
Table 1: Examples of Synthesized 2-(Dichloromethyl)pyrazolo[1,5-a] researchgate.netchemimpex.comresearchgate.nettriazines from a Dichloromethyl-Containing Precursor researchgate.net
| Compound Name | Molecular Formula | Melting Point (°C) |
| 2-Dichloromethyl-4-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a] researchgate.netchemimpex.comresearchgate.nettriazine | C₁₈H₁₁Cl₂FN₄ | 171-173 |
| 4-(4-Chlorophenyl)-2-dichloromethyl-7-(p-tolyl)pyrazolo[1,5-a] researchgate.netchemimpex.comresearchgate.nettriazine | C₁₉H₁₃Cl₃N₄ | Not Specified |
Development of Polyfunctionalized Organic Molecules via Sequential Transformations
The structure of this compound allows for sequential chemical modifications at different positions of the molecule. The dichloromethyl group can be transformed into other functional groups, such as aldehydes or carboxylic acids, through hydrolysis or other reactions. The thiazole (B1198619) ring itself can undergo various reactions, including electrophilic substitution, although the presence of the deactivating dichloromethyl group would influence the reactivity.
The development of polyfunctionalized organic molecules from simple building blocks is a cornerstone of modern organic synthesis, enabling the creation of compounds with tailored properties for applications in medicine, materials science, and agrochemicals. researchgate.net While specific examples of multi-step sequential transformations starting from this compound are not detailed in the provided search results, the inherent reactivity of its functional groups suggests a high potential for such applications.
Explorations in Materials Science Research
Thiazole-containing compounds have been investigated for their applications in materials science, particularly in the field of organic electronics. The thiazole ring is considered an electron-accepting heterocycle, which is a desirable characteristic for organic semiconductors. acs.org
Investigation as a Core Scaffold for Organic Semiconductors or Sensors
Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The performance of these devices is highly dependent on the molecular structure of the organic semiconductor. Thiazole and its derivatives, such as bithiazoles and thiazolothiazoles, have been incorporated into small molecules and polymers for these applications, sometimes leading to high-performance materials. acs.orgsigmaaldrich.com The introduction of a thiazole moiety can influence the electronic properties, crystal packing, and charge transport characteristics of the material. acs.orggoogle.com
While there is no specific research found on this compound as a core scaffold for organic semiconductors, its thiazole core suggests it could be a candidate for such investigations. The dichloromethyl group could be used to tune the electronic properties of the molecule or to provide a reactive site for polymerization or modification.
Similarly, in the field of chemical sensors, metal oxide semiconductors are commonly used to detect various gases. scentroid.com Organic semiconductors are also being explored for this purpose. The interaction of analyte molecules with the surface of the semiconductor material can lead to a change in its electrical properties, which can be measured. The specific chemical and electronic nature of the thiazole ring in this compound could potentially be exploited for the selective detection of certain analytes.
Integration into Advanced Materials for Specific Chemical Functionalities
The incorporation of specific chemical functionalities into advanced materials is crucial for tailoring their properties for specific applications. For example, 2-chloro-4-methyl-thiazole, a related compound, is used in the formulation of specialty polymers and coatings to enhance durability and resistance. chemimpex.com The unique electronic and structural features of this compound could be harnessed to impart specific functionalities to polymers or other materials. This could include altering the material's refractive index, conductivity, or affinity for certain substrates.
Development of Chemical Probes and Reagents for Fundamental Chemical Processes (non-biological)
Chemical probes are molecules designed to study and visualize chemical and biological processes. While there is significant research into fluorescent probes for biological imaging, the development of probes for fundamental, non-biological chemical processes is also an important area of research. nih.gov Such probes can be used to monitor reaction kinetics, detect the presence of specific chemical species, or elucidate reaction mechanisms.
Currently, there is no information in the provided search results detailing the use of this compound as a chemical probe or reagent for fundamental non-biological chemical processes. However, its reactive dichloromethyl group could potentially be used to design a molecule that changes its properties, such as color or fluorescence, upon reacting with a specific analyte or under certain reaction conditions.
Corrosion Inhibition Studies and Mechanistic Insights
No published research was found that investigates the corrosion inhibition properties of this compound.
Adsorption Characteristics on Metal Surfaces and Surface Chemistry
There are no available studies that describe the adsorption behavior, adsorption isotherms, or surface chemistry of this compound on any metal surface.
Correlation with Electronic Properties and Inhibitor Efficiency
Due to the absence of experimental or computational studies, no data is available to correlate the electronic properties (such as HOMO/LUMO energies, dipole moment, or charge distribution) of this compound with its potential corrosion inhibitor efficiency.
Future Research Directions and Unaddressed Challenges in 2 Dichloromethyl 4 Methylthiazole Chemistry
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
A primary challenge in the broader application of 2-(Dichloromethyl)-4-methylthiazole lies in the development of synthetic pathways that are not only high-yielding but also economically viable and environmentally benign. Future research is increasingly focused on moving beyond traditional synthetic methods, which may involve harsh reaction conditions or the use of hazardous reagents.
Key areas of development include:
One-Pot Syntheses: The design of multi-component reactions where reactants are converted to the desired product in a single step is a significant goal. This approach, which has been successfully applied to other thiazole (B1198619) derivatives, reduces waste, energy consumption, and purification costs.
Green Chemistry Approaches: A shift towards the use of greener solvents, renewable starting materials, and catalytic systems that can be easily recovered and reused is essential. Research into solid-supported catalysts, for instance, has shown promise in the synthesis of related thiazole compounds, offering a pathway to more sustainable processes.
Flow Chemistry: The adoption of continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. This technology allows for precise control over reaction parameters, leading to improved yields and purity.
| Synthetic Strategy | Potential Advantages | Research Focus |
| One-Pot Synthesis | Reduced waste, lower energy consumption, cost-effective | Design of novel multi-component reaction pathways |
| Green Chemistry | Environmentally friendly, use of renewable resources | Development of reusable catalysts and green solvents |
| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reaction conditions in continuous flow systems |
Exploration of Unprecedented Reactivity Patterns and Selective Transformations
The dichloromethyl group at the 2-position of the thiazole ring is a key functional handle, yet its full reactive potential remains to be explored. Future research will likely focus on uncovering novel transformations that can selectively modify this group, opening up new avenues for the synthesis of complex molecules.
Promising areas of investigation include:
Selective Functionalization: Developing methods for the selective replacement of one or both chlorine atoms with other functional groups would greatly expand the synthetic utility of this compound. This could involve nucleophilic substitution reactions under mild conditions to introduce a wide range of functionalities.
Cross-Coupling Reactions: The application of modern cross-coupling methodologies, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to the C-Cl bonds of the dichloromethyl group could enable the formation of new carbon-carbon and carbon-heteroatom bonds.
Photocatalysis and Electrochemistry: The use of light or electricity to drive chemical reactions offers new possibilities for activating the dichloromethyl group. These methods can often proceed under mild conditions and may enable transformations that are not possible with traditional thermal methods. A patent for the synthesis of a related compound, 2-chloro-5-chloromethyl thiazole, highlights the potential of photocatalysis in chlorination reactions.
Advanced Computational Modeling for Predictive Chemistry and Catalyst Design
The integration of computational chemistry is set to revolutionize the study of this compound. By providing a deeper understanding of its electronic structure and reactivity, computational models can accelerate the discovery of new reactions and the development of more effective catalysts.
Key applications of computational modeling include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to map out the energy profiles of potential reaction pathways, providing insights into the mechanisms of both existing and hypothetical transformations.
Predictive Reactivity: Computational models can predict the most likely sites of reaction on the molecule and how its reactivity will be influenced by different reagents and catalysts. This predictive power can help to guide experimental work and reduce the amount of trial-and-error required.
Rational Catalyst Design: By understanding the key interactions between the substrate and the catalyst at the molecular level, it is possible to design new catalysts with improved activity, selectivity, and stability for the synthesis and transformation of this compound.
| Computational Tool | Application | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Deeper understanding of reaction pathways |
| Molecular Dynamics (MD) | Simulation of molecule-solvent interactions | Optimization of reaction conditions |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reactions | Design of biocatalysts for green synthesis |
Discovery of Novel Applications in Emerging Chemical Technologies
While this compound is primarily known as a chemical intermediate, future research is expected to uncover new applications in a variety of emerging technologies. The unique combination of a thiazole ring and a dichloromethyl group makes it an attractive building block for the synthesis of novel functional materials and molecules.
Potential areas for new applications include:
Materials Science: The thiazole nucleus is a component of many functional materials. By incorporating this compound into polymers or other materials, it may be possible to create new materials with interesting electronic, optical, or thermal properties. For example, a related compound, 4-Methyl-5-thiazoleethanol, has been used to functionalize graphene oxide for the selective adsorption of metal ions.
Agrochemicals: Thiazole-containing compounds are widely used in the agrochemical industry. Further research could explore the potential of derivatives of this compound as new pesticides or herbicides.
Supramolecular Chemistry: The ability of the thiazole ring to participate in non-covalent interactions makes it a useful building block for the construction of complex supramolecular assemblies. The dichloromethyl group could also be used to direct the assembly of these structures through halogen bonding.
The journey to fully realize the potential of this compound is ongoing. The convergence of sustainable synthesis, deeper reactivity studies, advanced computational modeling, and the exploration of novel applications will undoubtedly lead to exciting discoveries and innovations in the years to come.
Q & A
Advanced Research Question
- In vitro Screening : Use MTT assays on cancer cell lines (e.g., HCT-116, HepG2) to evaluate cytotoxicity. IC values are calculated from dose-response curves .
- Mechanistic Studies : Perform flow cytometry to assess apoptosis induction or Western blotting to identify protein targets (e.g., Bcl-2, caspase-3) .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., fluorophenyl groups) to correlate electronic effects with potency .
How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?
Advanced Research Question
- Cross-Validation : Replicate assays in multiple cell lines (e.g., HT-29 vs. HCT-116) to confirm specificity .
- Purity Checks : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Meta-Analysis : Compare data across studies while controlling for variables like assay duration (24h vs. 48h) or serum concentration .
What computational tools aid in retrosynthesis planning for this compound-based compounds?
Advanced Research Question
- AI-Driven Platforms : Tools like Pistachio and Reaxys predict feasible routes by mining reaction databases. For example, Vilsmeier-Haack reactions are prioritized for chloromethyl group introduction .
- DFT Calculations : Optimize transition states for cyclization steps and calculate thermodynamic feasibility (ΔG < 0) .
How can reaction conditions be optimized to enhance functionalization of the thiazole core?
Advanced Research Question
- Electrophilic Substitution : Use Friedel-Crafts conditions (AlCl, aromatic solvents) to introduce aryl groups at the 4-position .
- Nucleophilic Attack : React chloromethyl derivatives with amines (e.g., 4-phenoxybenzamide) in THF under inert atmospheres to prevent oxidation .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 18h to 2h) and improve yields by 10–15% .
What strategies mitigate challenges in purifying this compound derivatives?
Basic Research Question
- Recrystallization : Use ethanol-water mixtures (3:1 v/v) to remove polar byproducts .
- Column Chromatography : Employ silica gel with hexane-ethyl acetate gradients (8:2 to 6:4) for non-polar derivatives .
- Distillation : For volatile intermediates, fractional distillation under reduced pressure (e.g., 0.1 mmHg) enhances purity .
How do researchers address discrepancies in spectral data interpretation for thiazole derivatives?
Advanced Research Question
- 2D-NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing thiazole C-2 and C-4 carbons) .
- X-ray Crystallography : Resolve ambiguous NOEs by determining crystal structures .
- Database Cross-Referencing : Compare experimental IR peaks (e.g., C-Cl stretches at 600–700 cm) with PubChem records .
What are emerging applications of this compound in pharmacological research?
Advanced Research Question
- Anticancer Agents : Derivatives inhibit topoisomerase II and tubulin polymerization, as shown in in silico docking (PDB: 1SA0) .
- Antimicrobials : Thiazole-amide hybrids disrupt bacterial membrane integrity (MIC: 2–8 µg/mL against S. aureus) .
- Neuroprotectants : Fluorinated analogs modulate GABA receptors in rodent models .
How can green chemistry principles be applied to synthesize this compound derivatives?
Advanced Research Question
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable efficacy .
- Catalytic Methods : Use recyclable BiCl catalysts for Friedel-Crafts reactions, reducing waste .
- One-Pot Synthesis : Combine cyclization and functionalization steps to minimize intermediate isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
